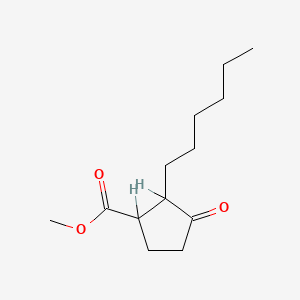

Methyl 2-hexyl-3-oxocyclopentanecarboxylate

Description

Methyl 2-hexyl-3-oxocyclopentanecarboxylate (CAS: 37172-53-5) is a cyclopentanecarboxylate ester with the molecular formula C₁₃H₂₂O₃ and a molecular weight of 226.31 g/mol . Key physical properties include a predicted density of 0.999±0.06 g/cm³, boiling point of 308.6±35.0 °C, water solubility of 186 mg/L at 20.1°C, and a logP (octanol-water partition coefficient) of 3.20, indicating moderate lipophilicity . The compound is also known by synonyms such as methyl dihydrojasmonate and is classified as a non-ionic surfactant in the category of fatty alcohol esters . Industrially, it is utilized in fragrance formulations due to its stability and compatibility with other aroma compounds, as well as in surfactant applications . Analytical methods for its detection include reverse-phase HPLC using a Newcrom R1 column with mobile phases containing acetonitrile, water, and phosphoric acid .

Properties

IUPAC Name |

methyl 2-hexyl-3-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3/c1-3-4-5-6-7-10-11(13(15)16-2)8-9-12(10)14/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWBXORAIBJDDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1C(CCC1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052048 | |

| Record name | Methyl 2-hexyl-3-oxocyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37172-53-5 | |

| Record name | Dihydroisojasmonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37172-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl dihydroisojasmonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037172535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanecarboxylic acid, 2-hexyl-3-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2-hexyl-3-oxocyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-hexyl-3-oxocyclopentanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL HEXYL CYCLOPENTANONE CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JE1P6GLJF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hexyl-3-oxocyclopentanecarboxylate can be synthesized through various organic reactions. One common method involves the esterification of 2-hexyl-3-oxocyclopentanecarboxylic acid with methanol in the presence of an acid catalyst . The reaction typically requires refluxing the reactants for several hours to achieve a high yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and high throughput. The use of advanced catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hexyl-3-oxocyclopentanecarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Analytical Chemistry

Separation Techniques

Methyl 2-hexyl-3-oxocyclopentanecarboxylate has been effectively analyzed through High-Performance Liquid Chromatography (HPLC). A reverse phase HPLC method utilizing a Newcrom R1 column has been developed, employing a mobile phase consisting of acetonitrile, water, and phosphoric acid. For Mass-Spectrometry compatible applications, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies .

Fragrance Industry

Fragrance Composition

this compound is recognized for its aromatic properties and is used as a fragrance ingredient in personal care products. Its safety assessment indicates low toxicity levels, with no significant adverse effects reported at concentrations typically used in consumer products . The compound's pleasant scent profile makes it suitable for incorporation into various formulations such as perfumes, lotions, and candles.

Case Study: Safety Assessment

A comprehensive toxicological evaluation revealed that this compound exhibits minimal skin irritation and no mutagenic activity in standard tests. The compound was assessed for its use in personal care products, confirming its safety at levels consistent with current usage practices .

Ecotoxicological Profile

Environmental Impact

The ecological assessment of this compound indicates low aquatic toxicity with an LC50 value ranging between 10 to 100 mg/l for fish species over a 96-hour exposure period. Biodegradability tests show a degradation rate of approximately 73.1% over 28 days under aerobic conditions, suggesting that the compound does not pose significant long-term environmental risks .

Medicinal Potential

Pharmacokinetics

Research into the pharmacokinetic properties of this compound suggests potential applications in drug delivery systems. Its ability to be isolated and analyzed using advanced chromatography techniques may facilitate the development of new therapeutic formulations .

Industrial Applications

Synthesis Processes

The synthesis of this compound has been documented in patent literature, highlighting methods that yield high purity and efficiency. For instance, one method involves refluxing a solution of 2-n-hexyl-3-oxo-cyclopentanecarboxylic acid with methanol and concentrated sulfuric acid, achieving yields up to 93% . This efficient synthesis process underlines the potential for industrial scale-up for various applications.

Mechanism of Action

The mechanism of action of methyl 2-hexyl-3-oxocyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to olfactory receptors, triggering a cascade of signaling events that result in the perception of its floral odor. Additionally, its chemical structure allows it to participate in various biochemical reactions, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of methyl 2-hexyl-3-oxocyclopentanecarboxylate are compared below with four related cyclopentanecarboxylate derivatives:

Methyl Jasmonate (CAS: 1211-29-6)

- Structure : 3-Oxo-2-[(2Z)-2-pentenyl]cyclopentaneacetic acid methyl ester.

- Molecular Formula : C₁₃H₂₀O₃.

- Key Differences :

- Contains an unsaturated pentenyl chain (vs. saturated hexyl in the target compound), reducing lipophilicity (estimated logP: ~2.8) and increasing volatility .

- Applications : Primarily a plant signaling molecule and fragrance component. Its unsaturated structure contributes to a more intense but less stable aroma compared to the hydrogenated target compound .

Methyl Dihydrojasmonate (CAS: 24851-98-7)

- Structure : Likely a positional isomer or variant of the target compound.

- Molecular Formula : C₁₃H₂₂O₃ (same as the target compound).

- Key Differences :

Methyl 3-Aminocyclopentanecarboxylate

- Structure : Features a primary amine group at the 3-position instead of the oxo group.

- Molecular Formula: C₇H₁₁NO₂.

- Key Differences: Polarity: Higher water solubility due to the amine group. Hazards: Classified as harmful if swallowed (H302), skin irritant (H315), and eye irritant (H319) . Applications: Serves as a pharmaceutical intermediate, contrasting with the target compound’s non-medicinal uses .

Methyl 1-[(4-Chlorophenyl)methyl]-3,3-dimethyl-2-oxocyclopentanecarboxylate

- Structure : Includes a chlorophenyl substituent and dimethyl groups.

- Molecular Formula : C₁₆H₁₉ClO₃.

- Key Differences :

- Molecular Weight : 294.77 g/mol (vs. 226.31 for the target compound).

- Lipophilicity : Higher logP (~4.0) due to the aromatic chlorophenyl group.

- Applications : Intermediate in fungicide (metconazole) synthesis, highlighting its agrochemical utility compared to the target compound’s roles in cosmetics and surfactants .

Table 1: Comparative Properties of Cyclopentanecarboxylate Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight | LogP | Water Solubility (mg/L) | Key Applications | Hazards |

|---|---|---|---|---|---|---|---|

| This compound | 37172-53-5 | C₁₃H₂₂O₃ | 226.31 | 3.20 | 186 (20.1°C) | Surfactant, fragrance | Not specified |

| Methyl Jasmonate | 1211-29-6 | C₁₃H₂₀O₃ | 224.30 | ~2.8 | <100 | Plant signaling, fragrance | Low volatility hazards |

| Methyl Dihydrojasmonate | 24851-98-7 | C₁₃H₂₂O₃ | 226.31 | ~3.1 | ~200 | Perfumery fixative | Similar to target |

| Methyl 3-Aminocyclopentanecarboxylate | - | C₇H₁₁NO₂ | 157.17 | ~1.5 | >500 | Pharmaceutical intermediate | H302, H315, H319 |

| Methyl 1-[(4-chlorophenyl)methyl]-3,3-dimethyl-2-oxocyclopentanecarboxylate | - | C₁₆H₁₉ClO₃ | 294.77 | ~4.0 | <50 | Fungicide synthesis | Chlorinated compound risks |

Research Findings and Structural Insights

- Alkyl Chain Impact : The hexyl group in the target compound enhances lipid solubility and surfactant efficacy compared to shorter or unsaturated chains in methyl jasmonate .

- Functional Groups: The oxo group at position 3 stabilizes the cyclopentane ring, while substitutions like amines (in methyl 3-aminocyclopentanecarboxylate) or chlorophenyl groups (in the fungicide intermediate) drastically alter reactivity and safety profiles .

- Analytical Methods: The target compound’s HPLC analysis contrasts with derivatives lacking chromophores (e.g., amino-substituted analogs), which may require alternative detection methods .

Biological Activity

Methyl 2-hexyl-3-oxocyclopentanecarboxylate (CAS Number: 37172-53-5) is a chemical compound with a molecular formula of C13H22O3 and a molecular weight of 226.316 g/mol. It is classified under the category of esters and has shown potential biological activities that merit further exploration.

The compound features a cyclopentanecarboxylate structure, which contributes to its unique biological properties. The InChI Key for this compound is IPWBXORAIBJDDQ-UHFFFAOYSA-N, and its LogP value is 3.20, indicating moderate lipophilicity, which can influence its absorption and distribution in biological systems .

Skin Irritation and Sensitization

The safety profile of related cyclopentanones indicates minimal skin irritation at current usage levels. A review of dermatological assessments found that while some cyclopentanones can act as weak sensitizers, this compound has not been specifically identified as a sensitizer in available studies . This suggests it may be suitable for use in cosmetic formulations without significant risk of adverse skin reactions.

Pharmacokinetics

The pharmacokinetic properties of this compound have been explored through high-performance liquid chromatography (HPLC) methods. These methods facilitate the analysis and purification of the compound, which is crucial for understanding its bioavailability and metabolic pathways . The scalability of these methods allows for further research into its pharmacokinetic behavior in vivo.

Fragrance Industry

This compound has potential applications in the fragrance industry due to its structural properties that may contribute to desirable scent profiles. Its inclusion in fragrance compositions could enhance product appeal while maintaining safety standards .

Toxicological Assessment

A comprehensive toxicological assessment of cyclopentanone derivatives suggests that they possess low toxicity, with no significant developmental toxicity observed. This assessment supports the safe use of this compound in consumer products .

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 37172-53-5 |

| Molecular Formula | C13H22O3 |

| Molecular Weight | 226.316 g/mol |

| InChI Key | IPWBXORAIBJDDQ-UHFFFAOYSA-N |

| LogP | 3.20 |

| Biological Activity | Antimicrobial potential |

| Skin Irritation | Minimal at current levels |

| Toxicity | Low toxicity |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Methyl 2-hexyl-3-oxocyclopentanecarboxylate, and how can they be experimentally validated?

- Answer: Critical properties include a molecular weight of 226.31 g/mol (C₁₃H₂₂O₃), predicted density of 0.999±0.06 g/cm³, boiling point of 308.6±35.0°C, and water solubility of 186 mg/L at 20°C . Experimental validation methods include:

- Density: Pycnometry or calibrated densitometers.

- Boiling point: Differential scanning calorimetry (DSC) or distillation under reduced pressure to minimize decomposition.

- Solubility: Shake-flask method with HPLC quantification .

- Safety Note: Vapor pressure (0.042 Pa at 20°C) indicates low volatility, but fume hood use is advised during handling .

Q. What synthetic routes are documented for this compound?

- Answer: The compound is synthesized via:

- Esterification: Reaction of 2-hexyl-3-oxocyclopentanecarboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) .

- Cyclization: Use of boron trifluoride diethyl etherate (BF₃·Et₂O) to catalyze cyclopentane ring formation from linear precursors, followed by esterification .

- Quality Control: Purity is confirmed via GC-MS or NMR, with residual solvents analyzed by headspace GC .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of this compound, particularly in cyclization steps?

- Answer: The 3-oxo group in the cyclopentane ring introduces potential keto-enol tautomerism, complicating stereochemical outcomes. Strategies include:

- Catalyst Selection: Chiral Lewis acids (e.g., BF₃ with chiral ligands) to induce asymmetry during cyclization .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states, improving regioselectivity.

- Analytical Validation: Chiral HPLC or NOESY NMR to confirm stereochemistry .

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., boiling point, solubility) for this compound?

- Answer: Discrepancies arise from measurement techniques or impurities. Mitigation strategies:

- Calibration: Use NIST-traceable instruments for boiling point (e.g., ebulliometry) and solubility (UV-Vis spectroscopy with standard curves).

- Purity Assessment: Quantify impurities via LC-MS and adjust reported values accordingly .

- Database Cross-Validation: Compare data from peer-reviewed journals and regulatory sources (e.g., ECHA, EPA DSSTox) .

Q. What experimental protocols are recommended for handling this compound given its limited toxicological data?

- Answer: While acute toxicity is classified as Category 4 (oral) and Category 2 (skin/eye irritation), full toxicological profiles are incomplete . Recommended practices:

- In Silico Screening: Use QSAR models (e.g., OECD Toolbox) to predict mutagenicity or endocrine disruption.

- In Vitro Assays: Perform Ames tests for mutagenicity and MTT assays for cytotoxicity.

- Exposure Controls: Use NIOSH-approved PPE (gloves, face shields) and store at 2–8°C in airtight containers under nitrogen .

Q. What analytical techniques are most effective for characterizing degradation products of this compound under varying storage conditions?

- Answer:

- Accelerated Stability Studies: Expose the compound to heat (40°C), humidity (75% RH), and UV light, then analyze degradation via:

- LC-HRMS: Identify oxidation byproducts (e.g., hydroxylated derivatives).

- FTIR: Detect carbonyl group changes in the cyclopentane ring.

- Storage Optimization: Use amber glass vials and desiccants to minimize hydrolytic or photolytic degradation .

Methodological Notes

- Synthetic Optimization: For improved yield, monitor reaction progress using inline FTIR to track esterification completion .

- Data Reproducibility: Report experimental conditions comprehensively (e.g., solvent purity, heating rates) to enable replication .

- Safety Compliance: Adhere to GHS protocols for waste disposal, as the compound may form hazardous decomposition products under extreme conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.